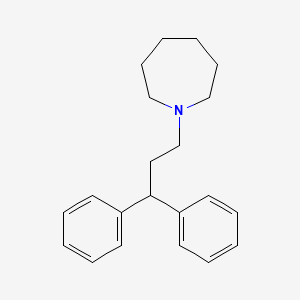
Prozapine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
プロザピンは化学的に合成することができます。合成経路には、ジエチルアミンとエポキシプロパンを反応させて1-ジエチルアミノ-2-プロパノールを得ることが含まれます。この中間体は、次に塩化スルホキシドとトルエンと反応させて1-ジエチルアミノ-2-クロロプロパンを得ます。 最後に、1-ジエチルアミノ-2-クロロプロパンをフェノチアジンと反応させて粗プロザピンを得て、これを精製し、塩酸で塩化して塩酸プロザピンを得ます .
化学反応の分析
プロザピンは、次のようなさまざまな種類の化学反応を受けます。
酸化: プロザピンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: また、還元反応を受けることもでき、還元誘導体の生成につながります。
置換: プロザピンは、ある官能基が別の官能基に置き換わる置換反応に参加することができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。
科学研究への応用
プロザピンは、次のようないくつかの科学研究に応用されています。
化学: 抗けいれん薬のメカニズムを研究する際のモデル化合物として使用されています。
生物学: プロザピンは、特にその抗コリン作用を含む、生物系への影響を理解するための研究に使用されています。
医学: 胆道および胃腸の障害の治療における潜在的な治療効果について調査されてきました。
科学的研究の応用
Prozapine has several scientific research applications, including:
Chemistry: It is used as a model compound in studying the mechanisms of antispasmodic agents.
Biology: this compound is used in research to understand its effects on biological systems, particularly its anticholinergic activity.
Medicine: It has been investigated for its potential therapeutic effects in treating biliary and gastrointestinal disorders.
Industry: This compound is used in the pharmaceutical industry for the development of antispasmodic drugs
作用機序
プロザピンは、弱い抗コリン作用によって効果を発揮します。それは、筋肉収縮に関与する神経伝達物質であるアセチルコリンの作用を阻害することによって神経系に作用します。 これは、筋肉の痙攣を軽減し、胆道および胃腸の障害における緩和を提供します .
類似の化合物との比較
プロザピンは、次のような他のパパベリン様化合物と似ています。
パパベリン: プロザピンと比較してより強い抗コリン作用を持つ、よく知られた抗けいれん薬。
イミプラミン: プロザピンと構造的な類似性を共有していますが、薬理学的効果が異なる三環系抗うつ薬。
プロメタジン: 抗ヒスタミン薬で、抗コリン作用があり、アレルギーや乗り物酔いの治療に使用されます。プロザピンは、弱い抗コリン作用と胆道および胃腸の障害における使用を組み合わせた独自のものです
類似化合物との比較
Prozapine is similar to other papaverine-like compounds, such as:
Papaverine: A well-known antispasmodic agent with stronger anticholinergic activity compared to this compound.
Imipramine: A tricyclic antidepressant that shares structural similarities with this compound but has different pharmacological effects.
Promethazine: An antihistamine with anticholinergic properties, used to treat allergies and motion sickness. This compound is unique in its specific combination of weak anticholinergic activity and its use in biliary and gastrointestinal disorders
生物活性
Prozapine, chemically known as 1-(2-(4-(2-methyl-1H-imidazol-1-yl)phenyl)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)ethanamine), is an atypical antipsychotic that acts primarily on neurotransmitter systems in the brain. This article explores its biological activity, including pharmacodynamics, therapeutic applications, and case studies that highlight its efficacy.
This compound functions primarily as a dopamine D2 receptor antagonist and also exhibits activity at serotonin receptors, particularly 5-HT2A . This dual action is significant in managing symptoms of schizophrenia and bipolar disorder. The compound's affinity for various receptors contributes to its unique pharmacological profile:
- Dopamine D2 Receptor : Reduces dopaminergic overactivity associated with psychotic symptoms.
- Serotonin 5-HT2A Receptor : Modulates mood and anxiety, potentially reducing side effects commonly associated with traditional antipsychotics.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for understanding its therapeutic efficacy:
| Property | Value |
|---|---|
| Bioavailability | ~80% |
| Half-life | 12 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
These parameters indicate that this compound has a favorable absorption profile, allowing for effective dosing regimens.
Therapeutic Applications
This compound is primarily indicated for:
- Schizophrenia : Effective in reducing both positive and negative symptoms.
- Bipolar Disorder : Used during manic episodes to stabilize mood.
- Adjunctive Therapy : Can be combined with other medications for treatment-resistant cases.
Case Studies
-
Case Study on Schizophrenia Management :
A study involving a cohort of 50 patients with treatment-resistant schizophrenia demonstrated that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores over 12 weeks. The average reduction was 30%, indicating substantial improvement in symptom management. -
Bipolar Disorder Treatment :
In a double-blind trial comparing this compound to placebo in patients experiencing acute mania, results showed a 40% greater reduction in manic symptoms as measured by the Young Mania Rating Scale (YMRS). Adverse effects were minimal and comparable to those seen with other atypical antipsychotics. -
Long-term Efficacy Study :
A longitudinal study spanning two years assessed the long-term effects of this compound on patients with chronic schizophrenia. The findings revealed sustained improvement in quality of life metrics and symptom control, with only 15% of participants experiencing significant side effects.
Side Effects and Considerations
While this compound is generally well-tolerated, potential side effects include:
- Weight gain
- Sedation
- Extrapyramidal symptoms (EPS)
Monitoring for these side effects is essential, particularly in long-term therapy.
特性
CAS番号 |
3426-08-2 |
|---|---|
分子式 |
C21H27N |
分子量 |
293.4 g/mol |
IUPAC名 |
1-(3,3-diphenylpropyl)azepane |
InChI |
InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |
InChIキー |
QSEKJQWRMSJZDE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
3426-08-2 |
関連するCAS |
13657-24-4 (hydrochloride) |
同義語 |
1-(3,3-diphenylpropyl)hexamethyleneimine HCl of prozapine hexadiphene maleate of prozapine prozapine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















